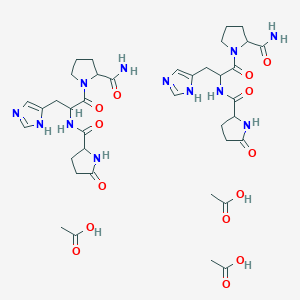
Protirelin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protirelin acetate is a synthetic analogue of the endogenous peptide thyrotropin-releasing hormone. This compound is a tri-peptide tropic hormone released by the hypothalamus, which stimulates the release of Thyroid Stimulating Hormone and prolactin from the anterior pituitary . This compound is used in diagnostic tests to evaluate the function of the thyroid gland and is a component of the Thyrotropin-Releasing Hormone Test .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of protirelin acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Protirelin acetate undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Oxidation: The histidine residue in this compound can undergo oxidation reactions.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to hydrolyze peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
Hydrolysis: The major products are the individual amino acids or smaller peptide fragments.
Oxidation: Oxidized forms of the peptide, such as histidine derivatives.
Substitution: Modified peptides with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
Protirelin acetate has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Studied for its role in the regulation of thyroid function and prolactin release.
Medicine: Used in diagnostic tests to evaluate thyroid function and in research on thyroid disorders.
Industry: Employed in the development of diagnostic kits and assays for thyroid function testing
Wirkmechanismus
Protirelin acetate exerts its effects by binding to the thyrotropin-releasing hormone receptor on the surface of anterior pituitary cells. This binding stimulates the release of Thyroid Stimulating Hormone and prolactin. The released Thyroid Stimulating Hormone then acts on the thyroid gland to stimulate the production and release of thyroid hormones, which regulate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thyrotropin-releasing hormone: The endogenous peptide with similar functions.
Thyroliberin: Another name for thyrotropin-releasing hormone.
Thyrotropic-releasing factor: Another synonym for thyrotropin-releasing hormone.
Uniqueness
Protirelin acetate is unique in its synthetic nature, allowing for controlled and consistent use in diagnostic tests. Unlike the endogenous thyrotropin-releasing hormone, this compound can be produced in large quantities and with high purity, making it suitable for clinical and research applications .
Eigenschaften
IUPAC Name |
acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N6O4.3C2H4O2/c2*17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;3*1-2(3)4/h2*7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);3*1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUSEANSBYKTPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
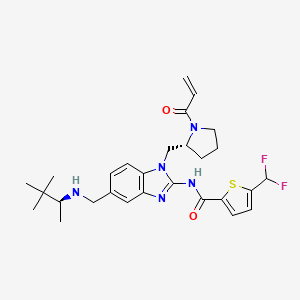
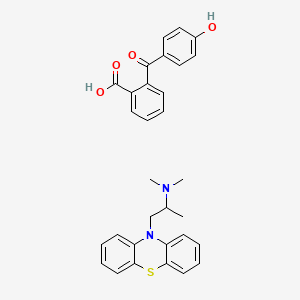

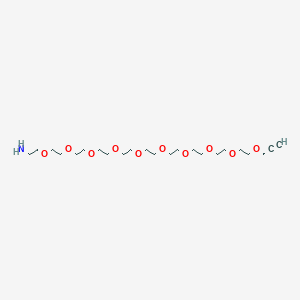
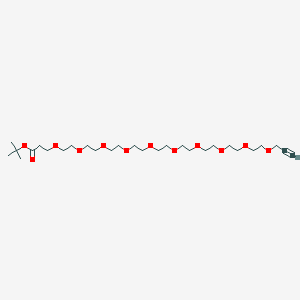
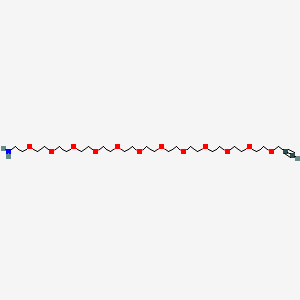




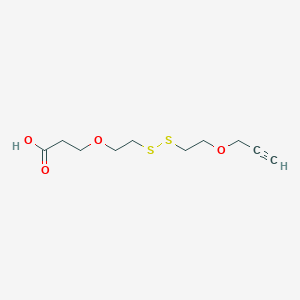
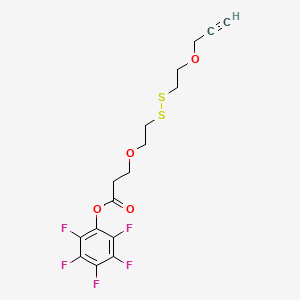
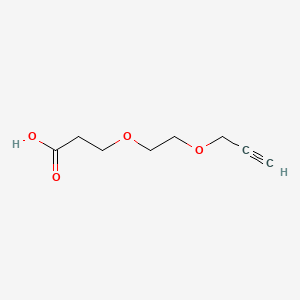
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
